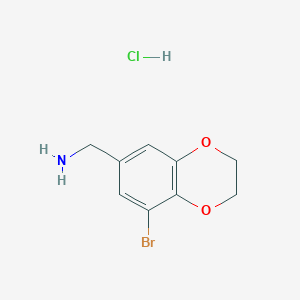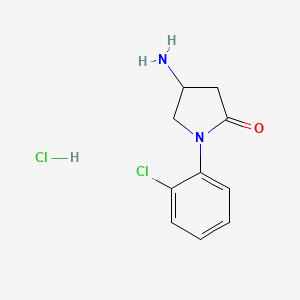![molecular formula C9H14BrN3 B1522829 4-bromo-1-[2-(pyrrolidin-1-yl)éthyl]-1H-pyrazole CAS No. 951259-24-8](/img/structure/B1522829.png)
4-bromo-1-[2-(pyrrolidin-1-yl)éthyl]-1H-pyrazole
Vue d'ensemble
Description
4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with a bromine atom and a pyrrolidine moiety
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Ce composé sert de matière première essentielle dans la synthèse de divers intermédiaires pharmaceutiques. Ses caractéristiques structurelles, en particulier les groupes bromo et pyrrolidinyl, en font un précurseur polyvalent dans la construction de molécules complexes conçues pour un usage thérapeutique .
Synthèse organique
En chimie organique, ce composé peut être utilisé pour faciliter une gamme de transformations synthétiques. Sa réactivité vis-à-vis des réactions de substitution nucléophile ou de couplage permet la création de divers squelettes organiques essentiels au développement de médicaments et à d'autres industries chimiques .
Mécanisme D'action
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The compound may bind to its target, altering the target’s activity. This can result in a variety of effects, depending on the nature of the target and how its activity is altered .
Biochemical Pathways
The compound’s effects on its targets can influence various biochemical pathways. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a receptor, triggering a signaling pathway .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties influence its bioavailability. Factors such as the compound’s solubility, stability, and size can affect how well it is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of Action
The compound’s effects at the molecular and cellular levels can lead to observable effects at the level of tissues, organs, and the whole organism. These effects depend on the specific targets and pathways affected by the compound .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as temperature, pH, and the presence of other molecules can affect how well the compound interacts with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
- **
Propriétés
IUPAC Name |
4-bromo-1-(2-pyrrolidin-1-ylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c10-9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWBITMEGMPKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


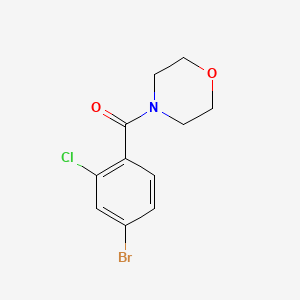


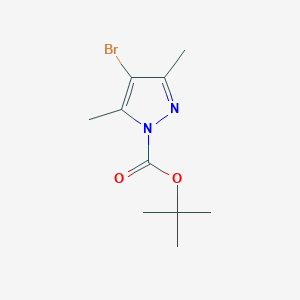

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)
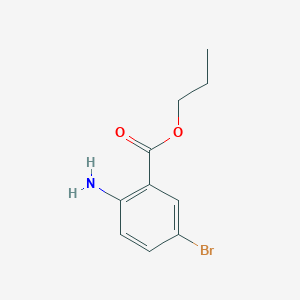

![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1522760.png)
![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)
![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)
